Cas no 81-64-1 (Quinizarin)

Quinizarin structure
Quinizarin structure
상품 이름:Quinizarin
CAS 번호:81-64-1
MF:C14H8O4
메가와트:240.21092414856
MDL:MFCD00001209
CID:34256
PubChem ID:24863338

Quinizarin 화학적 및 물리적 성질

이름 및 식별자

    • 1,4-Dihydroxyanthraquinone
    • 1,4-Dihydroxy-9,10-anthracenedione
    • Quinizarin
    • Solvent Orange 86
    • 1,4-Dihydroxy-9,10-anthraquinone
    • 1,4-Dihydroxy-9,10-anthraquinoneneat
    • QUINIZARIN(RG)
    • Sodium 2-ethylhexanoate
    • 1,4-dihydroxyanthracene-9,10-dione
    • 1,4-Doa
    • 1,4-hydroxyanthraquinone
    • C.I.58050
    • Chinizarin
    • DSD ACID
    • QUINAZARIN
    • quiniazarine
    • Quinizalin
    • QUINIZARINE
    • smokeoranger
    • C.I. 58050
    • 1,4-Dihydroxyanthrachinon
    • Smoke Orange R
    • Macrolex Orange GG
    • 9,10-Anthracenedione, 1,4-dihydroxy-
    • Anthraquinone, 1,4-dihydroxy-
    • 1,4-Dioxyanthraquinone
    • 1,4-Doa [Russian]
    • 1,4-Dihydroxy-anthraquinone
    • 1,4-Dioxyanthraquinone [Russian]
    • 1,4-Di
    • 1,4-Dihydroxy-9,10-anthracenedione (ACI)
    • Anthraquinone, 1,4-dihydroxy- (8CI)
    • C.I. Solvent Orange 100
    • C.I. Solvent Orange 86
    • DAQ
    • NSC 15367
    • NSC 229036
    • NSC 40899
    • NSC 646569
    • Smoke Orange 18
    • Solvent Orange 100
    • MDL: MFCD00001209
    • 인치: 1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
    • InChIKey: GUEIZVNYDFNHJU-UHFFFAOYSA-N
    • 미소: O=C1C2C(=C(C=CC=2O)O)C(=O)C2C1=CC=CC=2
    • BRN: 1914036

계산된 속성

  • 정밀분자량: 240.04200
  • 동위원소 질량: 240.042
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 342
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 74.6
  • 상호 변형 이기종 수량: 8
  • 소수점 매개변수 계산 참조값(XlogP): 3.7

실험적 성질

  • 색과 성상: 주황색 결정체는 에틸산과 에틸에테르에서, 진홍색 바늘 모양의 결정체는 알코올, 벤젠, 톨루엔에서 침전된다.
  • 밀도: 1.3032 (rough estimate)
  • 융해점: 196.0 to 202.0 deg-C
  • 비등점: 450ºC
  • 플래시 포인트: 222ºC
  • 굴절률: 1.5430 (estimate)
  • 용해도: <1g/l
  • 수용성: <1G/L(20ºC)
  • PSA: 74.60000
  • LogP: 1.87320
  • 머크: 8064
  • 색 지수: 58050
  • 용해성: 물에 약간 용해되고 농황산, 수산화나트륨 용액, 클로로벤젠, 톨루엔, 디클로로벤젠에 용해되며 알코올에서는 붉은색, 에테르에서는 갈색과 황색 형광, 알칼리와 암모니아에서는 자색을 띤다.이산화탄소의 경우 검은색 침전물이 형성되는데 이 중 1g은 끓는 빙초산 13g에 용해된다.승화할 수 있다.
  • 증기압: 1 mmHg ( 196.7 °C)
  • 산도 계수(pKa): pK (18°) 9.51

Quinizarin 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H317
  • 경고성 성명: P280
  • 위험물 운송번호:UN 3077 9 / PGIII
  • WGK 독일:2
  • 위험 범주 코드: 50/53
  • 보안 지침: S22-S24/25
  • RTECS 번호:CB6600000
  • 위험물 표지: Xi
  • 위험 용어:R36/37/38
  • TSCA:Yes
  • 보안 용어:4.1
  • 포장 등급:II; III
  • 저장 조건:Sealed in dry,Room Temperature

Quinizarin 세관 데이터

  • 세관 번호:2914610000
  • 세관 데이터:

    ?? ?? ??:

    2914610000

    개요:

    2914610000 안트라키논.?? ??:nothing.VAT:17.0%.?? ???: 9.0%. 최저 관세: 5.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용, 아세톤 신고 포장

    요약:

    2914610000 응-9, 10-디케톤.감리 조건: 없음.부가가치세: 17.0%. 환급률: 9.0%. 최저관세: 5.5%. 일반관세: 30.0%

Quinizarin 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
BAI LING WEI Technology Co., Ltd.
389325-1KG
1,4-Dihydroxyanthraquinone, 97%
81-64-1 97%
1KG
¥ 1535 2022-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044177-1kg
Quinizarin
81-64-1 98%
1kg
¥375.00 2024-07-28
TRC
D455593-1g
1,4-Dihydroxyanthraquinone
81-64-1
1g
$ 57.00 2023-09-07
TargetMol Chemicals
TN2132-500mg
Quinizarin
81-64-1 97.02%
500mg
¥ 296 2024-07-19
eNovation Chemicals LLC
D622131-5kg
1,4-Dihydroxyanthraquinone
81-64-1 97%
5kg
$1200 2024-06-05
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
Q906-5G
Quinizarin
81-64-1 96%
5G
¥207.4 2022-02-23
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D806790-2.5kg
1,4-Dihydroxyanthraquinone
81-64-1 96%
2.5kg
1,099.00 2021-05-17
MedChemExpress
HY-D0226-1g
Quinizarin
81-64-1 ≥95.0%
1g
¥500 2024-04-17
Life Chemicals
F1565-0160-10mg
1,4-dihydroxy-9,10-dihydroanthracene-9,10-dione
81-64-1 90%+
10mg
$79.0 2023-07-28
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017329-100g
Quinizarin
81-64-1 96%
100g
¥45 2024-05-21

Quinizarin 합성 방법

합성회로 1

반응 조건
1.1 Reagents: Hydrogen Catalysts: Platinum dioxide Solvents: Acetic acid
참조
Some experiments with aminodihydroxyanthraquinones
Morris, Gareth A.; et al, Tetrahedron, 1986, 42(12), 3303-9

합성회로 2

반응 조건
1.1 Reagents: Sulfuric acid ,  Oxygen
참조
Oxidative coupling of furans and naphthoquinones: a potential route to anthracyclinones
Bridson, John N.; et al, Journal of the Chemical Society, 1980, (9), 413-14

합성회로 3

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
참조
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

합성회로 4

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
참조
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

합성회로 5

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
참조
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

합성회로 6

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

합성회로 7

반응 조건
1.1 Reagents: Sulfuric acid ,  Fuming sulfuric acid ,  Boric acid (H3BO3) ;  rt; 5 h, 205 °C
1.2 Reagents: Water ;  cooled; 30 min, 85 °C
참조
Combined spectral experiment and theoretical calculation to study the interaction of 1,4-dihydroxyanthraquinone for metal ions in solution
Yin, Caixia; et al, Spectrochimica Acta, 2013, 115, 772-777

합성회로 8

반응 조건
1.1 Catalysts: Ethylenediamine
참조
A novel ring-closure reaction between 1,4-dihydroxyanthraquinone and diamines promoted by copper ions
Takei, Toshio; et al, Bulletin of the Chemical Society of Japan, 1981, 54(9), 2735-8

합성회로 9

반응 조건
1.1 Catalysts: Benzoic acid ,  L-Proline Solvents: Toluene ;  5 h, 50 °C
참조
Organocatalyzed benzannulation for the construction of diverse anthraquinones and tetracenediones
Somai Magar, Krishna Bahadur; et al, Chemical Communications (Cambridge, 2015, 51(41), 8592-8595

합성회로 10

반응 조건
1.1 Reagents: 2-Butyn-1-ol ,  Potassium tert-butoxide Solvents: Dimethyl sulfoxide
참조
Rapid, one-pot conversion of aryl fluorides into phenols with 2-butyn-1-ol and potassium t-butoxide in DMSO
Levin, Jeremy I.; et al, Synthetic Communications, 2002, 32(9), 1401-1406

합성회로 11

반응 조건
1.1 Catalysts: Aluminum chloride Solvents: Nitrobenzene
참조
A new methodological approach to anthraquinone and anthracyclidone synthesis
Sartori, Giovanni; et al, Gazzetta Chimica Italiana, 1990, 120(1), 13-19

합성회로 12

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
참조
Synthesis and Activity of Substituted Anthraquinones against a Human Filarial Parasite, Brugia malayi
Dhananjeyan, Mugunthu R.; et al, Journal of Medicinal Chemistry, 2005, 48(8), 2822-2830

합성회로 13

반응 조건
1.1 Reagents: Aluminum chloride ,  Sulfuric acid Solvents: Water ;  10 min, 95 - 110 °C
참조
Facile, efficient and one-pot synthesis of anthraquinone derivatives catalyzed by AlCl3/H2SO4 under heterogeneous and mild conditions
Hossei, Naeimi; et al, Cuihua Xuebao, 2008, 29(1), 86-90

합성회로 14

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Tetrabutylammonium bromide ,  Palladium ;  60 min, 100 °C
참조
Application of a new phosphorus-free palladium heterogeneous nanocatalyst supported on modified MWCNT the highly selective and efficient cleavage of propargyl, allyl, and benzyl phenol ethers under mild conditions
Sharghi, Hashem; et al, Molecular Diversity, 2015, 19(3), 481-500

합성회로 15

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
2.1 Reagents: Aluminum chloride Solvents: Nitrobenzene
참조
Metal template ortho-acylation of phenols. A new general approach to anthracyclinones
Sartori, Giovanni; et al, Tetrahedron Letters, 1987, 28(14), 1533-6

합성회로 16

반응 조건
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane
참조
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

합성회로 17

반응 조건
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3)
참조
Synthesis of Quinizarin and Its Derivatives under Conditions of Microwave Activation
El'tsov, A. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(2), 255-258

합성회로 18

반응 조건
1.1 Reagents: Nitric acid
참조
Reaction of hydroquinones with supported oxidizing reagents in solvent-free conditions
Gomez-Lara, J.; et al, Synthetic Communications, 2000, 30(15), 2713-2720

합성회로 19

반응 조건
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Sodium carbonate Solvents: Water
참조
The synthesis of ventilone A
Piggott, Matthew J.; et al, Australian Journal of Chemistry, 2000, 53(9), 749-754

합성회로 20

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

합성회로 21

반응 조건
1.1 Reagents: Lithium tert-butoxide Solvents: Tetrahydrofuran ;  25 min, -60 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, -60 °C; 2 - 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
참조
Direct Access to 1,4-Dihydroxyanthraquinones: The Hauser Annulation Reexamined with p-Quinones
Mal, Dipakranjan; et al, Journal of Organic Chemistry, 2007, 72(13), 4981-4984

합성회로 22

반응 조건
1.1 Reagents: Benzoyl peroxide ,  Triethylamine Solvents: Tetrahydrofuran
참조
Highly selective oxidation of hydroquinones to quinones with dibenzoyl peroxide
McKay, Peter G.; et al, Australian Journal of Chemistry, 1989, 42(12), 2295-7

합성회로 23

반응 조건
1.1 Reagents: Sulfuric acid ,  Boric acid (H3BO3) Solvents: Water ;  rt → 205 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, 205 °C
1.3 Reagents: Water ;  cooled; 30 min, 85 °C
참조
Synthesis of 1,4-dihydroxyanthraquinone
Li, Kun-lan; et al, Dalian Gongye Daxue Xuebao, 2009, 28(4), 305-308

합성회로 24

반응 조건
1.1 Reagents: Sulfuric acid
참조
Reaction of α-hydroxyanthraquinones with thionyl chloride. Preparation of 1,10-anthraquinone derivatives
Gorelik, M. V.; et al, Zhurnal Organicheskoi Khimii, 1979, 15(1), 157-66

합성회로 25

반응 조건
1.1 Reagents: Iron Solvents: Acetic acid
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Oxygen
1.4 Reagents: Hydrochloric acid Solvents: Water
참조
The reductive dehalogenation of halo-substituted naphthazarins and quinizarins as a simple route to parent compounds
Anufriev, Victor Ph.; et al, Synthetic Communications, 1998, 28(12), 2149-2157

Quinizarin Raw materials

Quinizarin Preparation Products

Quinizarin 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
sfd17279
순결:99.9%
재다:200kg
가격 ($):문의
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:81-64-1)1,4-Dihydroxyanthraquinone
1710353
순결:98%
재다:Company Customization
가격 ($):문의